

Understanding the chemically metered absorption of AGN-201904

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Compound of Interest		
Compound Name:	AGN-201904	
Cat. No.:	B1665648	Get Quote

Introduction to AGN-201904 and Chemically Metered Absorption

AGN-201904-Z is the sodium salt of AGN-201904, an acid-stable prodrug of omeprazole.[1] Unlike traditional PPIs that are rapidly absorbed in the upper small intestine, AGN-201904 is engineered for slow, continuous absorption throughout the length of the small intestine.[1] This "chemically metered absorption" provides a prolonged systemic exposure to the active metabolite, omeprazole.[1] Once absorbed, AGN-201904 is rapidly hydrolyzed in the bloodstream to omeprazole, the active moiety that inhibits gastric acid secretion.[1] This prolonged plasma residence time of omeprazole is designed to offer more consistent and sustained acid suppression, particularly during the nighttime, a significant challenge for many patients on standard PPI therapy.[1]

Mechanism of Action: From Prodrug to Proton Pump Inhibition

The therapeutic effect of **AGN-201904** is mediated by its active metabolite, omeprazole. Omeprazole is a substituted benzimidazole that acts as a specific and irreversible inhibitor of the gastric H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion from parietal cells.[2][3]

The mechanism can be summarized in the following steps:

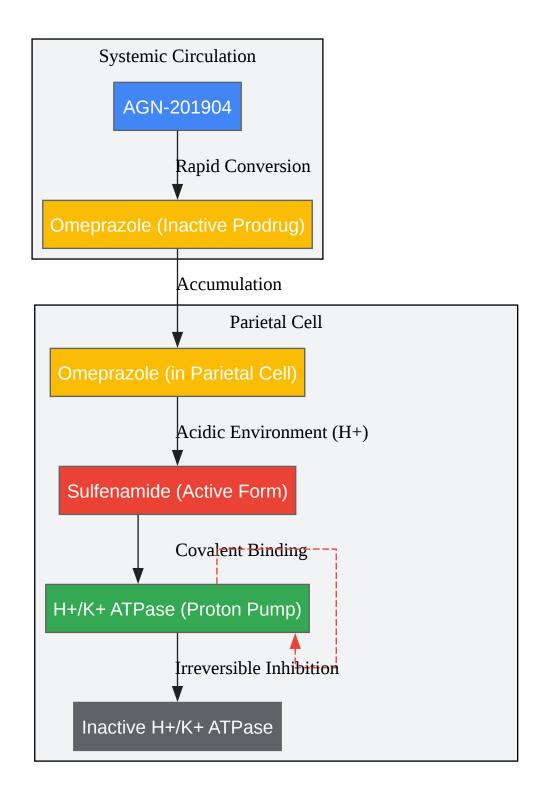






- Systemic Absorption and Conversion: AGN-201904 is slowly absorbed from the small intestine and rapidly converted to omeprazole in the systemic circulation.[1]
- Accumulation in Parietal Cells: As a weak base, omeprazole readily crosses cell membranes and accumulates in the acidic secretory canaliculi of gastric parietal cells.
- Acid-Catalyzed Activation: In this acidic environment, omeprazole undergoes a protoncatalyzed conversion to its active form, a tetracyclic sulfenamide.
- Covalent Binding and Irreversible Inhibition: The active sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase. This binding irreversibly inactivates the proton pump.[2]
- Sustained Acid Suppression: Because the inhibition is irreversible, acid secretion can only
 resume after the synthesis of new H+/K+ ATPase molecules. This process contributes to the
 prolonged duration of action of omeprazole, which is further extended by the chemically
 metered absorption of AGN-201904.





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Caption: Signaling pathway of **AGN-201904** from prodrug to proton pump inhibition.

Pharmacokinetic and Pharmacodynamic Profile



A key clinical study compared the pharmacokinetics and pharmacodynamics of **AGN-201904-**Z (600 mg/day) with esomeprazole (40 mg/day) over 5 days in healthy male volunteers.[1] The results demonstrated the superior acid-suppressing effects of **AGN-201904-**Z, particularly during the critical nocturnal period.[1]

Pharmacokinetic Data

The chemically metered absorption of **AGN-201904** resulted in a distinct pharmacokinetic profile for its active metabolite, omeprazole, compared to esomeprazole.

Parameter	AGN-201904-Z (Omeprazole) - Day 5	Esomeprazole - Day 5 5	
AUC (Area Under the Curve)	Twice that of esomeprazole	-	
Apparent Half-life (t1/2)	3.78 hours	1.99 hours	
Dwell time >50ng/ml	18.1 hours	8 hours	

Table 1: Comparative Pharmacokinetic Parameters on Day 5.[1]

Pharmacodynamic Data: Intragastric pH Control

The prolonged plasma concentration of omeprazole derived from **AGN-201904**-Z translated into significantly better control of intragastric pH.



Parameter	AGN-201904-Z - Day 5	Esomeprazole - Day 5	p-value
Median 24-h pH	5.59	4.50	<0.0001
Median Nocturnal pH	5.38	2.97	<0.0001
% Time with pH ≥4 (24-h)	1.5 times higher	-	<0.0001
% Time with pH ≥5 (24-h)	1.7 times higher	-	<0.0001
% Time with pH ≥4 (Nocturnal)	2.2 times higher	-	<0.0001
% Time with pH ≥5 (Nocturnal)	2.9 times higher	-	<0.0001

Table 2: Comparative Intragastric pH Control on Day 5.[1]

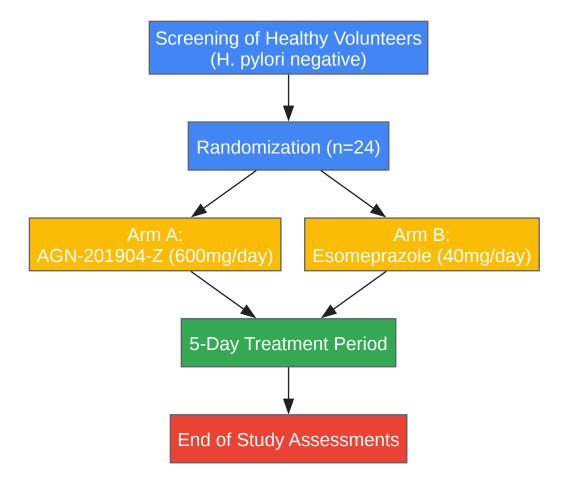
Experimental Protocols

The primary data for **AGN-201904** comes from a randomized, open-label, parallel-group, investigator-blinded Phase I study.[1]

Study Design

- Participants: 24 healthy, Helicobacter pylori negative male volunteers.[1]
- Treatment Arms:
 - AGN-201904-Z enteric-coated capsules (600 mg/day)
 - Esomeprazole delayed-release tablets (40 mg/day)
- Duration: 5 days of administration.[1]
- Blinding: Investigator-blinded.





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Caption: High-level workflow of the comparative clinical study.

Methodology

- pH Monitoring: 24-hour intragastric pH recordings were taken at baseline, and on days 1, 3, and 5 of treatment.[1]
- Pharmacokinetic Sampling: Blood samples were collected to determine the plasma concentrations of omeprazole and AGN-201904-Z.[1] The lower limit of quantitation was 0.5 ng/mL.[1]
- Pharmacokinetic Parameters Measured:
 - Peak plasma concentration (Cmax)
 - Time to peak concentration (Tmax)



- Area under the plasma concentration-time curve from zero to infinity (AUC0-∞)
- Elimination half-life (t1/2)
- Drug accumulation ratios
- Safety Evaluation: Safety was monitored through physical examinations, vital signs, routine laboratory analyses (hematology, biochemistry, and urinalysis), and daily diaries for adverse events.[4]
- Standardization: All meals were standardized and served at the same times each day.[4] Smoking, alcohol, and other food and drink were prohibited during the study.[4]

Conclusion

AGN-201904, through its innovative chemically metered absorption mechanism, represents a significant advancement in proton pump inhibitor therapy. The prolonged systemic exposure to its active metabolite, omeprazole, leads to a more profound and sustained suppression of gastric acid, particularly during the challenging nocturnal period.[1] The clinical data suggests that **AGN-201904** has the potential to provide true once-a-day treatment with improved clinical efficacy compared to current standard-of-care PPIs.[1] Further clinical trials in patient populations with acid-related disorders are warranted to fully elucidate its therapeutic benefits.

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